molecular formula C19H20N4O3S B2855955 ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate CAS No. 1115873-36-3

ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2855955
CAS No.: 1115873-36-3
M. Wt: 384.45
InChI Key: PLUTYSYORWDQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a hybrid heterocyclic compound featuring a thieno[2,3-b]pyridine core linked to a piperazine moiety via a carbonyl bridge. The thienopyridine scaffold is substituted with a 1H-pyrrole group at the 3-position, while the piperazine ring is functionalized with an ethyl carboxylate ester at the 1-position.

Synthesis:
The compound is synthesized via multi-step protocols involving:

Condensation of thienopyridine precursors with pyrrole derivatives.

Coupling of the resulting intermediate with piperazine-1-carboxylate esters under nucleophilic acyl substitution conditions .

Properties

IUPAC Name

ethyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)16-15(21-8-3-4-9-21)14-6-5-7-20-17(14)27-16/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUTYSYORWDQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . This intermediate can then undergo further reactions, such as the Curtius rearrangement, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[2,3-b]pyridine Derivatives with Piperazine/Piperidine Moieties

a) Ethyl 1-(3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate (CAS: 951473-59-9)
  • Structural Difference : Replaces piperazine with piperidine (a six-membered ring containing one nitrogen atom instead of two).
  • Implications : Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and altering pharmacokinetic properties such as solubility and membrane permeability .
  • Synthesis : Similar to the target compound but employs piperidine-4-carboxylate intermediates .
b) 4-Aryl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides
  • Structural Difference: Features a thienopyrazine core (pyrazine fused with thiophene) instead of thienopyridine and a carboxamide linkage instead of a carbonyl ester.
  • Thienopyrazine derivatives are associated with kinase inhibition activity .
c) Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
  • Structural Difference : Incorporates a 2-methoxyphenyl substituent on the piperazine ring and a piperidine ester.
  • Implications : The methoxyphenyl group may enhance lipophilicity and CNS penetration, making this compound relevant for neurological targets .

Thieno[2,3-b]pyridine Derivatives with Antiplasmodial Activity

a) 4-Arylthieno[2,3-b]pyridine-2-carboxamides
  • Structural Difference : Substituted with carboxamide groups at the 2-position instead of a piperazine-linked ester.
  • Biological Activity : Demonstrated potent antiplasmodial activity against Plasmodium falciparum (IC₅₀ < 1 µM). The carboxamide group is critical for binding to heme detoxification pathways in malaria parasites .
b) 5-Ethoxycarbonyl-6-methyl-3-(1H-pyrrol-1-yl)-4-styrylthieno[2,3-b]pyridine-2-carbohydrazide
  • Structural Difference : Replaces the piperazine ester with a carbohydrazide group.
  • Implications : The hydrazide moiety enables further derivatization (e.g., formation of acylhydrazones), expanding its utility in antitubercular or anticancer drug discovery .

Piperazine Carboxylate Derivatives with Heteroaryl Substituents

a) Ethyl 4-[3-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
  • Structural Difference: Substituted with a trifluoromethylpyridinyl group instead of thienopyridine-pyrrole.
  • Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability, making this compound suitable for CNS-targeted therapies .
b) Ethyl 4-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Structural Difference : Incorporates a 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups.
  • Implications : Oxadiazole improves resistance to enzymatic hydrolysis, prolonging in vivo half-life .

Biological Activity

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, a thieno[2,3-b]pyridine moiety, and a piperazine carboxylate group. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.

  • Molecular Formula: C16H17N3O2S
  • Molecular Weight: 315.39 g/mol
  • CAS Number: 341967-29-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that compounds containing thieno[2,3-b]pyridine structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways critical for tumor growth.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8. This effect is mediated through the modulation of nitric oxide (NO) synthesis, which plays a pivotal role in inflammatory responses.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by providing protection against oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AnticancerInhibition of cell proliferationApoptosis induction, signaling pathway inhibition
Anti-inflammatoryReduction in cytokine levelsNO synthesis modulation
NeuroprotectiveProtection against oxidative stressNeurotransmitter modulation

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

What are the optimal synthetic routes for ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate, and how can reaction yields be maximized?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[2,3-b]pyridine core. Key steps include:

  • Cyclization of thiophene and pyridine precursors under reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Pyrrole substitution via nucleophilic aromatic substitution (SNAr) using 1H-pyrrole in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Coupling of the piperazine-carboxylate moiety via EDC/HOBt-mediated amidation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
    Yield Optimization:
  • Use of excess reagents (1.5–2.0 equiv) for SNAr steps to drive reactivity .
  • Purification via column chromatography with hexanes/EtOAc (1:1 + 0.25% Et₃N) to reduce polar by-products .
  • Monitoring reaction progress with LC-MS to identify incomplete steps early .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Answer:
Contradictions often arise from conformational flexibility or impurities. Methodological approaches include:

  • 2D NMR (HSQC, HMBC): Assigns proton-carbon correlations to confirm the thieno[2,3-b]pyridine-pyrrole connectivity and piperazine-carboxylate ester orientation .
  • X-ray crystallography: Resolves ambiguous NOE signals by providing absolute stereochemistry of the carbonyl-piperazine linkage .
  • Comparative analysis: Cross-reference with analogs (e.g., ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate) to validate chemical shifts .

What computational strategies are recommended for predicting the biological targets of this compound?

Answer:
Advanced approaches integrate:

  • Molecular docking: Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina, leveraging the compound’s pyridine-pyrrole motif, a known kinase inhibitor pharmacophore .
  • MD simulations: Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent models (TIP3P) to prioritize targets .
  • QSAR modeling: Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects of the pyrrole group with inhibitory activity .

How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:
Focus on modular modifications:

  • Core variations: Replace thieno[2,3-b]pyridine with thieno[3,2-c]pyridine to alter π-stacking interactions with target proteins .
  • Substituent effects: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrole position to enhance binding affinity via hydrophobic interactions .
  • Piperazine substitutions: Test tert-butyl or benzyl groups instead of ethyl carboxylate to modulate solubility and blood-brain barrier penetration .
    Experimental workflow:

Synthesize 10–15 analogs with systematic substitutions.

Evaluate in vitro activity (IC₅₀) against kinase panels.

Validate selectivity via off-target profiling (e.g., CEREP panels) .

What are the challenges in characterizing the stability of this compound under physiological conditions?

Answer:
Key stability issues include:

  • Hydrolysis of the ester group: Monitor degradation in PBS (pH 7.4, 37°C) via HPLC, showing >90% degradation within 24 hours unless stabilized with co-solvents (e.g., 10% PEG-400) .
  • Oxidative susceptibility: Assess via accelerated stability testing (40°C/75% RH), revealing pyrrole ring oxidation as a major degradation pathway .
    Mitigation strategies:
  • Lyophilization for long-term storage .
  • Formulation in lipid nanoparticles to protect the ester moiety .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:
Methodological fixes:

  • Co-solvent systems: Use DMSO (≤0.1% v/v) with Tween-80 (0.01%) to maintain solubility without cytotoxicity .
  • pH adjustment: Prepare stock solutions in citrate buffer (pH 3.0) to protonate the piperazine nitrogen, enhancing aqueous solubility .
  • Cyclodextrin complexation: Employ sulfobutyl ether-β-cyclodextrin (10 mM) to increase solubility by 20-fold .

What advanced techniques are used to confirm the compound’s mechanism of action in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA): Identify target engagement by measuring protein melting shifts (ΔTm ≥ 2°C) in lysates treated with 10 µM compound .
  • Kinase profiling: Use TR-FRET-based assays (e.g., Eurofins KinaseProfiler) to quantify inhibition constants (Ki) against 50+ kinases .
  • CRISPR-Cas9 knockout models: Validate specificity by comparing IC₅₀ values in wild-type vs. kinase-knockout cell lines .

How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Answer:
Common discrepancies stem from pharmacokinetic limitations:

  • Plasma protein binding: Measure via equilibrium dialysis; >95% binding explains reduced in vivo efficacy .
  • Metabolic stability: Use liver microsomes (human/rodent) to identify rapid CYP3A4-mediated oxidation of the pyrrole ring .
    Solutions:
  • Introduce deuterium at metabolically vulnerable positions to prolong half-life .
  • Co-administer with CYP inhibitors (e.g., ketoconazole) in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.